

Spectroscopic characterization techniques for 8-Bromo-2-phenylquinazoline (NMR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **8-Bromo-2-phenylquinazoline**

Cat. No.: **B15063263**

[Get Quote](#)

Application Note: Spectroscopic Characterization of 8-Bromo-2-phenylquinazoline

Introduction

8-Bromo-2-phenylquinazoline is a heterocyclic organic compound with a quinazoline core structure. Quinazoline derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Accurate structural confirmation and purity assessment are critical steps in the synthesis and development of such compounds. This application note provides a detailed protocol for the spectroscopic characterization of **8-Bromo-2-phenylquinazoline** using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The structural integrity and purity of synthesized **8-Bromo-2-phenylquinazoline** can be unequivocally established through the combined application of ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS). These techniques provide detailed information about the molecular structure, the chemical environment of individual atoms, and the precise molecular weight.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **8-Bromo-2-phenylquinazoline**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for **8-Bromo-2-phenylquinazoline**. The data was acquired in Chloroform-d (CDCl_3) at 400 MHz. Chemical shifts (δ) are reported in parts per million (ppm).

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Number of Protons	Assignment
9.49	s	-	1H	H4
8.65 – 8.62	m	-	2H	Phenyl H
8.16	dd	8.0, 1.2	1H	H5
7.97	dd	8.0, 1.2	1H	H7
7.61 – 7.53	m	-	4H	H6, Phenyl H

Data sourced from a study on Lewis acid-catalyzed 2-arylquinazoline formation.[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for **8-Bromo-2-phenylquinazoline**. The data was acquired in Chloroform-d (CDCl_3) at 100 MHz. Chemical shifts (δ) are reported in ppm.

Chemical Shift (δ) (ppm)	Assignment
161.6	C2
160.9	C8a
148.1	C4
137.5	Phenyl C (quaternary)
137.4	C7
131.1	Phenyl CH
128.8	Phenyl CH
128.7	Phenyl CH
127.6	C5
126.7	C4a
124.7	C6
124.3	C8

Data sourced from a study on Lewis acid-catalyzed 2-arylquinazoline formation.[\[1\]](#)

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for **8-Bromo-2-phenylquinazoline**. High-resolution mass spectrometry (HRMS) was performed using Electrospray Ionization (ESI).

Parameter	Value
Ionization Mode	ESI
Calculated m/z [M+H] ⁺	285.0022
Found m/z [M+H] ⁺	285.0021

Data sourced from a study on Lewis acid-catalyzed 2-arylquinazoline formation.[\[1\]](#) The presence of bromine would result in a characteristic M and M+2 isotopic pattern with

approximately equal intensity.[2][3]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **8-Bromo-2-phenylquinazoline** (5-10 mg for ^1H , 20-50 mg for ^{13}C)
- Deuterated chloroform (CDCl_3) with 0.03% v/v Tetramethylsilane (TMS)
- High-quality 5 mm NMR tubes
- Pasteur pipette and bulb
- Small vial
- Filter plug (e.g., glass wool)

Protocol:

- Sample Preparation:

1. Weigh 5-10 mg of **8-Bromo-2-phenylquinazoline** into a clean, dry vial for ^1H NMR. For ^{13}C NMR, a higher concentration of 20-50 mg is recommended.[4][5]
2. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing TMS to the vial.
3. Gently swirl or vortex the vial to dissolve the compound completely.
4. Place a small glass wool plug into a Pasteur pipette.
5. Filter the solution through the pipette into a clean 5 mm NMR tube to remove any particulate matter.[1]

6. Ensure the sample height in the NMR tube is approximately 4-5 cm.[6]

7. Cap the NMR tube securely.

- Instrument Parameters (¹H NMR):

- Spectrometer: 400 MHz
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Program: Standard single pulse (zg30)
- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds
- Acquisition Time: 3-4 seconds
- Spectral Width: -2 to 12 ppm

- Instrument Parameters (¹³C NMR):

- Spectrometer: 100 MHz
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Program: Proton-decoupled (zgpg30)
- Number of Scans: 1024 or more, depending on concentration
- Relaxation Delay: 2-5 seconds
- Acquisition Time: 1-2 seconds
- Spectral Width: -10 to 220 ppm

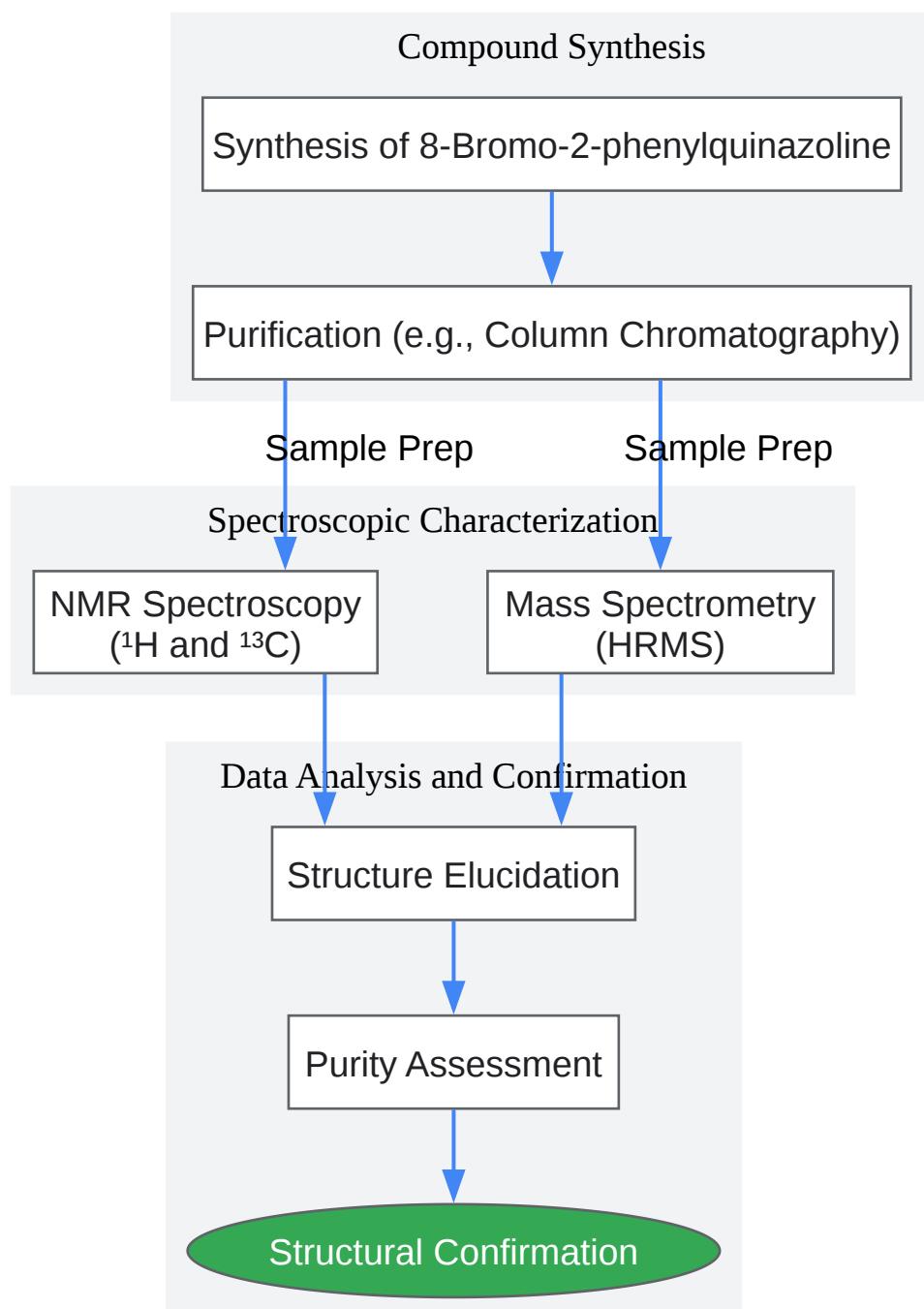
- Data Processing:
 1. Apply a Fourier transform to the acquired Free Induction Decay (FID).
 2. Phase correct the spectrum.
 3. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ^1H and the residual solvent peak of CDCl_3 at 77.16 ppm for ^{13}C .
 4. Integrate the peaks in the ^1H spectrum.
 5. Analyze the chemical shifts, coupling constants, and integration to assign the proton and carbon signals to the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the accurate molecular weight and confirm the elemental composition.

Materials:

- **8-Bromo-2-phenylquinazoline**
- LC-MS grade methanol or acetonitrile
- LC-MS grade water
- Formic acid (optional, for enhancing ionization)
- Microsyringe or autosampler vials


Protocol:

- Sample Preparation:
 1. Prepare a stock solution of **8-Bromo-2-phenylquinazoline** in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
 2. Perform a serial dilution to obtain a final concentration of 1-10 $\mu\text{g/mL}$.[\[7\]](#)

3. If necessary, add 0.1% formic acid to the final solution to promote protonation for positive ion mode ESI.[3]
4. Transfer the final solution to an appropriate vial for injection.

- Instrument Parameters (HRMS):
 - Instrument: High-resolution mass spectrometer (e.g., TOF or Orbitrap)
 - Ionization Source: Electrospray Ionization (ESI)
 - Ionization Mode: Positive
 - Capillary Voltage: 3-4 kV
 - Drying Gas (N₂): Flow and temperature optimized for the instrument
 - Mass Range: m/z 100-500
 - Data Acquisition: Full scan mode
- Data Analysis:
 1. Identify the [M+H]⁺ ion peak.
 2. Observe the isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).[2][3]
 3. Determine the accurate mass of the monoisotopic peak.
 4. Use the instrument software to calculate the elemental composition and compare it with the theoretical formula (C₁₄H₁₀BrN₂). The mass error should be within 5 ppm.[8]

Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. chem.latech.edu [chem.latech.edu]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic characterization techniques for 8-Bromo-2-phenylquinazoline (NMR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15063263#spectroscopic-characterization-techniques-for-8-bromo-2-phenylquinazoline-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com